molecular formula C10H10F2O4 B8366355 (RS)-(2,6-difluoro-4-hydroxy-phenyl)-ethoxy-acetic acid

(RS)-(2,6-difluoro-4-hydroxy-phenyl)-ethoxy-acetic acid

Cat. No. B8366355
M. Wt: 232.18 g/mol
InChI Key: PQYOLOPHDRTTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129238B2

Procedure details

To a solution of (RS)-[4-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester (10.4 g) in a THF (50 ml), MeOH (50 ml) and H2O (20 ml) mixture was added LiOH.H2O (1.75 g) and it was stirred 2 h at 60° C. After cooling water (240 ml) was added and the solution was washed with TBME (240 ml). The aqueous layer was collected, TBME was added (240 ml) and the mixture was acidified with 1 N HCl sol. The aqueous layer was extracted with one more portion of TBME. The combined organic layers were dried (MgSO4) and the solvent was evaporated to obtained an oil. Solid (RS)-(2,6-difluoro-4-hydroxy-phenyl)-ethoxy-acetic acid (4.6 g, 95%) was obtained after addition of AcOEt, evaporation of it and drying on the high vacuum over night. Off-white solid. MS 231.1 ([M−H]−).
Name
(RS)-[4-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:35])[CH:5]([C:9]1[C:14]([F:15])=[CH:13][C:12]([O:16][Si](C(C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:11][C:10]=1[F:34])[O:6][CH2:7][CH3:8])C.C1COCC1.CO.O[Li].O>O>[F:15][C:14]1[CH:13]=[C:12]([OH:16])[CH:11]=[C:10]([F:34])[C:9]=1[CH:5]([O:6][CH2:7][CH3:8])[C:4]([OH:35])=[O:3] |f:3.4|

Inputs

Step One
Name
(RS)-[4-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester
Quantity
10.4 g
Type
reactant
Smiles
C(C)OC(C(OCC)C1=C(C=C(C=C1F)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)F)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
1.75 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred 2 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the solution was washed with TBME (240 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was collected
ADDITION
Type
ADDITION
Details
TBME was added (240 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with one more portion of TBME
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtained an oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)O)F)C(C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.